molecular formula C10H12OS B13651101 1-(Methylthio)-3-phenylpropan-2-one

1-(Methylthio)-3-phenylpropan-2-one

Cat. No.: B13651101
M. Wt: 180.27 g/mol
InChI Key: GCQCFDXXDHSNST-UHFFFAOYSA-N
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Description

1-(Methylthio)-3-phenylpropan-2-one (CAS 86568-66-3) is a sulfur-containing ketone with the molecular formula C₁₀H₁₂OS and a molar mass of 180.27 g/mol . Structurally, it features a methylthio group (-SMe) at position 1 and a phenyl group (-Ph) at position 3 of the propan-2-one backbone (CH₃-C(=O)-CH₂-SMe-Ph).

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-methylsulfanyl-3-phenylpropan-2-one

InChI

InChI=1S/C10H12OS/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

GCQCFDXXDHSNST-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylthio)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-2-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(Methylthio)-3-phenylpropan-2-one may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)-3-phenylpropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylthio)-3-phenylpropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propan-2-one Derivatives

1-Phenoxy-3-(phenylthio)propan-2-one
  • Molecular Formula : C₁₅H₁₄O₂S | Molar Mass : 258.33 g/mol .
  • Key Features: Phenoxy (-OPh) at position 1 and phenylthio (-SPh) at position 3.
  • Properties : Synthesized via PCC oxidation, isolated as a colorless oil . The bulkier aromatic groups increase steric hindrance and reduce volatility compared to the target compound.
1-(Methylthio)butan-2-one
  • Molecular Formula : C₅H₈OS | Molar Mass : 116.18 g/mol .
  • Key Features : Shorter aliphatic chain (butan-2-one) with -SMe at position 1.
  • Properties : Higher volatility due to the absence of aromatic rings, making it more suitable for applications requiring low boiling points .

α,β-Unsaturated Ketones (Enones)

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
  • Molecular Formula : C₁₄H₉ClOS | Molar Mass : 260.73 g/mol .
  • Key Features: Conjugated enone system (C=O adjacent to C=C) with a chlorothiophene substituent.
  • Properties : Enhanced reactivity in cycloaddition and nucleophilic addition reactions due to conjugation .
(E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Molecular Formula : C₁₈H₁₆O₄ | Molar Mass : 296.32 g/mol .
  • Key Features : Electron-donating methoxy groups on the aryl ring.

Heterocyclic and Functionalized Derivatives

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
  • Molecular Formula : C₁₅H₁₄O₂S | Molar Mass : 258.33 g/mol .
  • Key Features : Hydroxy (-OH) and methyl groups on the phenyl ring; thiophene substituent.
  • Properties : Crystallizes in an orthorhombic system (space group Pbca), with hydrogen bonding stabilizing the lattice .

Amino-Ketone Derivatives

2-(Methylamino)-1-(3-methylphenyl)propan-1-one
  • Molecular Formula: C₁₁H₁₅NO | Molar Mass: 177.24 g/mol .
  • Key Features: Methylamino (-NHMe) group at position 2.
  • Properties : Basic nitrogen enhances solubility in acidic media, contrasting with the sulfur-based polarity of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physical State Notable Properties
1-(Methylthio)-3-phenylpropan-2-one C₁₀H₁₂OS 180.27 -SMe (C1), -Ph (C3) Not reported Limited commercial availability
1-Phenoxy-3-(phenylthio)propan-2-one C₁₅H₁₄O₂S 258.33 -OPh (C1), -SPh (C3) Colorless oil High steric bulk
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₄H₉ClOS 260.73 Cl-Thiophene (C1), enone system Not reported Conjugation-driven reactivity
(E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₈H₁₆O₄ 296.32 Trimethoxyphenyl (C1) Not reported Bioactivity potential
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one C₁₅H₁₄O₂S 258.33 -OH, -Me (C1), thiophene (C3) Crystalline Hydrogen bonding
1-(Methylthio)butan-2-one C₅H₈OS 116.18 -SMe (C1), aliphatic chain Likely liquid High volatility

Research Findings and Implications

  • Electronic Effects : Sulfur atoms in -SMe and -SPh groups enhance nucleophilicity, facilitating oxidation to sulfoxides or sulfones .
  • Steric and Conformational Differences: Bulky aryl groups (e.g., phenoxy, trimethoxyphenyl) reduce molecular flexibility, impacting reactivity in sterically demanding reactions .
  • Biological Relevance: Enones with electron-donating substituents (e.g., methoxy, hydroxy) show promise in medicinal chemistry, whereas the target compound’s applications remain underexplored .
  • Crystallographic Insights : Hydrogen-bonding networks in hydroxy-substituted analogs improve thermal stability, a feature absent in the target compound .

Biological Activity

1-(Methylthio)-3-phenylpropan-2-one, a compound characterized by its unique methylthio and phenyl groups, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, anticancer effects, and the underlying mechanisms of action.

Chemical Structure and Properties

1-(Methylthio)-3-phenylpropan-2-one is a ketone with the molecular formula C11H14OSC_{11}H_{14}OS. The presence of the methylthio group (–S–CH₃) is significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that 1-(Methylthio)-3-phenylpropan-2-one exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of 1-(Methylthio)-3-phenylpropan-2-one

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

1-(Methylthio)-3-phenylpropan-2-one has also been investigated for its anticancer properties , particularly in breast cancer cell lines such as MCF-7. Preliminary findings indicate that the compound can induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

In a study evaluating the antiproliferative effects of various compounds, 1-(Methylthio)-3-phenylpropan-2-one was found to have an IC₅₀ value of approximately 50 µM , indicating moderate efficacy compared to established chemotherapeutics.

The mechanism by which 1-(Methylthio)-3-phenylpropan-2-one exerts its anticancer effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound may disrupt microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Flow cytometry analyses have shown increased annexin V positivity in treated cells, indicating early apoptotic changes.

Research Findings

The ongoing research into the biological activity of 1-(Methylthio)-3-phenylpropan-2-one highlights several important findings:

  • Biological Interactions : The methylthio group enhances interactions with biological macromolecules, which may explain its antimicrobial and anticancer activities.
  • Chemical Modifications : Variations in the structure can lead to different biological activities. For instance, derivatives with additional functional groups may exhibit enhanced potency or selectivity.

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